Ethyl (chloroacetyl)methylcarbamate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

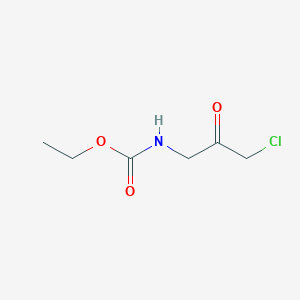

Ethyl (chloroacetyl)methylcarbamate is an organic compound with the molecular formula C6H10ClNO3. It is a carbamate ester, which means it contains an ester functional group derived from carbamic acid. This compound is used in various scientific research applications due to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions

Ethyl (chloroacetyl)methylcarbamate can be synthesized through the reaction of chloroacetyl chloride with ethyl methylcarbamate in the presence of a base such as triethylamine. The reaction typically occurs at low temperatures to prevent decomposition of the reactants and products .

Industrial Production Methods

In industrial settings, the production of ethyl(chloroacetyl)methylcarbamate involves the use of large-scale reactors where chloroacetyl chloride and ethyl methylcarbamate are combined under controlled conditions. The reaction mixture is then purified using techniques such as distillation and recrystallization to obtain the final product .

化学反应分析

Types of Reactions

Ethyl (chloroacetyl)methylcarbamate undergoes various chemical reactions, including:

Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, such as amines or alcohols, to form different derivatives.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are commonly used as nucleophiles in substitution reactions.

生物活性

Ethyl (chloroacetyl)methylcarbamate, also known as ethyl carbamate, is an organic compound with significant biological activity that has garnered attention in pharmacological research. This article delves into its biological properties, mechanisms of action, and implications for medicinal use, supported by diverse research findings and case studies.

Chemical Structure and Properties

This compound is classified as a carbamate, which is characterized by the presence of the carbamate functional group (-NHCOO-). Its chemical structure can be represented as follows:

This compound is synthesized through the reaction of chloroacetyl chloride with ethyl methylcarbamate. Its solubility in organic solvents and ability to traverse biological membranes make it a candidate for various pharmacological applications.

This compound primarily acts as an acetylcholinesterase (AChE) inhibitor . AChE plays a crucial role in neurotransmission by hydrolyzing the neurotransmitter acetylcholine. Carbamates like ethyl carbamate form a reversible bond with AChE, leading to prolonged acetylcholine activity at synaptic junctions. This mechanism is similar to that of organophosphate compounds, although the latter results in irreversible enzyme inhibition .

Biological Activity

- Antitumor Activity : Research has indicated that ethyl carbamate derivatives exhibit notable antitumor properties. For instance, the introduction of a chloroacetyl moiety significantly enhances the potency of certain compounds, making them up to 50 times more effective against cancer cells compared to their parent structures .

- Neurotoxicity : While ethyl carbamate has potential therapeutic applications, it is also associated with neurotoxic effects due to its action on AChE. Studies have shown that low doses can disrupt neuromuscular transmission, potentially leading to adverse effects on vital biological processes such as respiration and heart rate .

- Reactive Oxygen Species Generation : Ethyl carbamate has been linked to the generation of reactive oxygen species (ROS), which can lead to oxidative stress and cellular damage. This mechanism is particularly concerning in the context of its carcinogenic potential .

Table 1: Summary of Biological Activities

Case Study: Antitumor Efficacy

In a study examining the antitumor efficacy of various carbamate derivatives, this compound was found to inhibit tumor growth effectively in vitro. The study utilized several cancer cell lines and demonstrated a significant reduction in cell viability at specific concentrations, highlighting its potential as a chemotherapeutic agent .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates rapid absorption and distribution within biological systems. Its metabolic pathways involve conversion into various metabolites through cytochrome P450 enzymes, which may further influence its biological activity and toxicity.

科学研究应用

Medicinal Chemistry

Ethyl (chloroacetyl)methylcarbamate has been investigated for its potential as an active pharmaceutical ingredient (API) due to its ability to modify biological activity. Its applications include:

Analytical Chemistry

This compound is utilized in analytical laboratories for:

- Chromatographic Analysis : It can be effectively analyzed using reverse-phase high-performance liquid chromatography (HPLC) methods. The use of acetonitrile and phosphoric acid as mobile phases has been documented, facilitating the separation and identification of this compound in complex mixtures .

- Mass Spectrometry Applications : The compound's stability and unique fragmentation patterns make it suitable for mass spectrometry analysis, allowing for precise quantification in biological samples .

Data Tables

| Method | Detection Technique | LOD (μg/L) | Reference |

|---|---|---|---|

| HPLC | UV/Vis | Low μg/kg range | Bailey et al. (1986) |

| GC-MS | Mass Spectrometry | Low μg/L range | Hamlet et al. (2005) |

Veterinary Medicine

This compound has been explored in veterinary contexts, particularly as an anesthetic agent for laboratory animals. Its long duration of action makes it suitable for extended procedures without significant neuronal depression .

Food Safety

The presence of ethyl carbamate in fermented foods and alcoholic beverages raises safety concerns due to its carcinogenic potential. Studies have highlighted the need for monitoring and reducing its levels in food products to mitigate health risks . Regulatory bodies have called for ongoing assessments to ensure consumer safety.

属性

CAS 编号 |

6378-52-5 |

|---|---|

分子式 |

C6H10ClNO3 |

分子量 |

179.60 g/mol |

IUPAC 名称 |

ethyl N-(2-chloroacetyl)-N-methylcarbamate |

InChI |

InChI=1S/C6H10ClNO3/c1-3-11-6(10)8(2)5(9)4-7/h3-4H2,1-2H3 |

InChI 键 |

AYUMCDSXPRPYLX-UHFFFAOYSA-N |

SMILES |

CCOC(=O)NCC(=O)CCl |

规范 SMILES |

CCOC(=O)N(C)C(=O)CCl |

Key on ui other cas no. |

6378-52-5 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。